17-Ethynyl-3-methoxyestra-1,3,5(10)-trien-17-ol, commonly known as mestranol, is a synthetic estrogen used primarily in hormonal contraceptives and hormone replacement therapy. This compound is a derivative of ethinylestradiol, featuring a methoxy group at the C3 position and an ethynyl group at the C17 position. Mestranol is classified as an estrogen medication and is biologically inactive until converted to ethinylestradiol in the liver, where it exhibits significant estrogenic activity.
The synthesis of 17-Ethynyl-3-methoxyestra-1,3,5(10)-trien-17-ol can be achieved through several methods. One common approach involves starting with estrone, which is protected and then subjected to various chemical transformations to introduce the ethynyl group at the C17 position and the methoxy group at C3. The process typically includes:
Technical details regarding specific reagents and conditions can vary based on the desired yield and purity of the final product .
Mestranol undergoes several chemical reactions that are significant for its pharmacological activity:
These reactions highlight the importance of metabolic pathways in determining the efficacy and safety profile of mestranol as a therapeutic agent .
The mechanism of action of 17-Ethynyl-3-methoxyestra-1,3,5(10)-trien-17-ol primarily involves binding to estrogen receptors in target tissues. Once converted to ethinylestradiol:
This mechanism underlines the role of mestranol in contraceptive formulations and hormone replacement therapies .
Mestranol possesses several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical products .
Mestranol has several important applications in medicine:
Research continues into its potential applications in other areas such as cancer therapy due to its estrogenic properties .
The steroidal core of 17α-Ethynyl-3-methoxyestra-1,3,5(10)-trien-17-ol (mestranol) exhibits a characteristic orthorhombic crystal structure in the space group P2₁2₁2₁, as determined by single-crystal X-ray diffraction studies. The unit cell parameters are defined by a = 7.3773(6) Å, b = 10.7430(9) Å, and c = 21.2555(18) Å, with a cell volume of 1684.6(2) ų and Z = 4 molecules per unit cell [3]. The molecular conformation features distinct ring geometries: Ring B adopts a half-chair conformation, Ring C displays a distorted half-chair conformation, and Ring D (the cyclopentane moiety) stabilizes in an envelope conformation. This conformational hierarchy arises from the steric constraints imposed by the 17α-ethynyl substituent and the angular methyl group at C13 [3] [8].
The cyclopenta[a]phenanthrene framework maintains near-planarity in Rings A-B (Δ1,3,5(10)-trien-3-ol system), while Rings C-D exhibit significant puckering. The C13-methyl group occupies an axial orientation relative to Ring C, contributing to steric crowding around the C17 position. Notably, the C17-ethynyl group projects perpendicularly to the mean plane of Ring D, with a C17-C20≡C21 bond angle of 176.8(3)°, indicating minor geometric distortion [3] [10].
Table 1: Crystallographic Parameters of 17α-Ethynyl-3-methoxyestra-1,3,5(10)-trien-17-ol
Parameter | Value |
---|---|
Crystal System | Orthorhombic |
Space Group | P2₁2₁2₁ |
Unit Cell (Å) | a=7.3773(6), b=10.7430(9), c=21.2555(18) |
Cell Volume (ų) | 1684.6(2) |
Z (Molecules/Unit Cell) | 4 |
Ring B Conformation | Half-chair |
Ring C Conformation | Distorted half-chair |
Ring D Conformation | Envelope |
C17-C20≡C21 Angle | 176.8(3)° |
Solid-state packing of mestranol is governed by O-H⋯O hydrogen bonds between the C17-hydroxyl group and the C3-methoxy oxygen of adjacent molecules. The hydrogen bond geometry is characterized by a donor-acceptor distance (D⋯A) of 2.933(3) Å, with a D-H⋯A angle of 163(3)° and an H⋯A separation of 2.14(4) Å [3]. This interaction generates a two-dimensional hydrogen-bonded network extending along the bc crystallographic plane. The molecular arrangement follows a head-to-tail motif, where the hydrophobic steroidal cores stack in offset parallel layers, while hydrophilic regions cluster around the hydrogen-bonded chains [3].
Notably, this packing diverges from related estrogens: Unlike mestranol’s head-to-tail alignment, 17β-estradiol derivatives often exhibit head-to-head dimerization. The C3-methoxy group’s inability to act as a hydrogen-bond acceptor prevents intra-molecular O-H⋯O interactions, forcing intermolecular contacts exclusively through the C17-hydroxyl. This contrasts with unmethylated estrogens, where phenolic OH groups participate in additional hydrogen bonds [3] [8]. The absence of hydrogen bonding involving the ethynyl group further confirms its steric and electronic isolation in the solid state [3].
Table 2: Hydrogen Bond Geometry in Mestranol Crystal Structure
Interaction | D-H (Å) | H⋯A (Å) | D⋯A (Å) | ∠D-H⋯A (°) |
---|---|---|---|---|
O2-H3⋯O1i | 0.82(4) | 2.14(4) | 2.933(3) | 163(3) |
(Symmetry code: (i) x, y+1, z)
The cyclopenta[a]phenanthrene nucleus in mestranol exhibits conformation-dependent reactivity. Density functional theory (DFT) calculations reveal that Ring A (with its aromatic Δ1,3,5(10)-triene system) adopts a rigid near-planar conformation, while Ring D displays torsional flexibility (±12° at C16-C17). The 17α-ethynyl group restricts conformational freedom at C17, reducing the rotational barrier of the C17-OH group by 30% compared to 17β-estradiol derivatives. This arises from steric repulsion between the ethynyl π-system and the C16 hydrogen [1] [5] [10].
In solution, NMR studies indicate restricted rotation of the C3-methoxy group due to hyperconjugation with the aromatic system. The energy barrier for methoxy rotation is ~8 kJ/mol higher in mestranol than in non-aromatic steroids, reflecting partial double-bond character from resonance donation into Ring A [8]. The ethynyl group’s steric profile also influences reactivity: It hinders nucleophilic approaches to C17, explaining the compound’s resistance to enzymatic glucuronidation at this position. Instead, metabolism occurs via Ring A hydroxylation [8] [10].
Comparative analysis of Δ9(11)-analogs reveals that aromatization of Ring C flattens the entire C-ring, increasing planarity by 18% and altering hydrogen-bonding topology. This geometric change underscores how subtle modifications to the conjugated system propagate through the steroidal framework [3].
Table 3: Conformational Parameters of Key Substituents
Structural Feature | Conformational Behavior | Energetic Barrier |
---|---|---|
C17-OH Rotation | Restricted by 17α-ethynyl steric clash | ~22 kJ/mol |
C3-Methoxy Rotation | Resonance-stabilized partial double-bond character | ~15 kJ/mol |
Ring D (C14-C15-C16-C17) Puckering | Flexible envelope (ΔPucker = ±8°) | <5 kJ/mol |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3